3-Phenylpent-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylpent-4-enal can be synthesized through several methods. One common synthetic route involves the reaction of benzene with [(1E)-3-(ethenyloxy)-1-propen-1-yl] under specific conditions . Another method involves the carbonylation of styrene with butanone in the presence of an acid catalyst . The reaction conditions typically include temperatures around 125°C and reaction times of approximately 22 hours .
Industrial Production Methods
Industrial production of this compound often utilizes similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpent-4-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylpentanol.
Substitution: Formation of halogenated phenylpent-4-enal derivatives.
Scientific Research Applications
3-Phenylpent-4-enal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 3-Phenylpent-4-enal involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl group enhances its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-3-vinylpropionaldehyde
- beta-Vinylhydrocinnamaldehyde
- 2-Phenyl-4-pentenal
- 3-Phenylpropene-3-ol
Uniqueness
3-Phenylpent-4-enal is unique due to its specific structure, which combines a phenyl group with a pentenal chain. This structure imparts distinct chemical properties, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse fields highlight its uniqueness compared to similar compounds .
Properties
CAS No. |
939-21-9 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-phenylpent-4-enal |
InChI |
InChI=1S/C11H12O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2 |
InChI Key |
XQTAGXUFCZLHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC=O)C1=CC=CC=C1 |
boiling_point |
140.00 °C. @ 20.00 mm Hg |
density |
1.003-1.009 |
solubility |
insoluble in water; soluble in oils miscible (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.